molecular formula C15H18N4O3S B2600193 (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone CAS No. 2310153-10-5

(4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone

Cat. No.: B2600193
CAS No.: 2310153-10-5
M. Wt: 334.39
InChI Key: UQPXUZLZHXLUEN-UHFFFAOYSA-N
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Description

(4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone typically involves multiple steps:

    Formation of the 1,2,5-Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine precursor.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine-thiadiazole intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and piperidine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. Its heterocyclic rings are known to interact with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiadiazole and pyridine rings can form hydrogen bonds and other interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1,2,5-Oxadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone
  • (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Uniqueness

What sets (4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone apart is its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-21-13-4-3-11(9-16-13)15(20)19-7-5-12(6-8-19)22-14-10-17-23-18-14/h3-4,9-10,12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPXUZLZHXLUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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